2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Description

BenchChem offers high-quality 2-(2-Methoxy-4-nitrophenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-4-nitrophenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

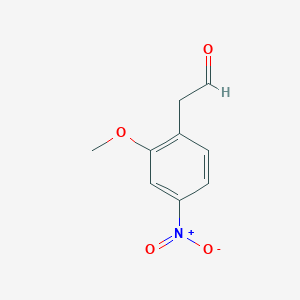

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxy-4-nitrophenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9-6-8(10(12)13)3-2-7(9)4-5-11/h2-3,5-6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEKROSNZHQSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Structural Elucidation and Synthetic Utility of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Introduction & Chemical Context

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a highly reactive, electron-deficient aromatic aldehyde serving as a critical intermediate in the synthesis of indole derivatives, particularly via the Fischer Indole Synthesis or reductive cyclization pathways.

In drug discovery, this scaffold is valuable for generating tryptamine analogs and dihydroindoles used in kinase inhibitors and serotonin receptor modulators. However, its structural elucidation is often complicated by two factors:

-

Instability: Like most phenylacetaldehydes, it is prone to rapid oxidation (to the corresponding phenylacetic acid) and trimerization.

-

Substituent Effects: The interplay between the electron-donating methoxy group (

) and the strongly electron-withdrawing nitro group (

This guide provides a definitive protocol for the synthesis, handling, and structural proof of this molecule, moving beyond basic spectral listing to causal analysis.

Synthetic Pathway (The "How")

Direct nitration of 2-methoxyphenylacetaldehyde yields inseparable regioisomers. The industry-standard approach for high-purity synthesis is the Homologation of 2-Methoxy-4-nitrobenzaldehyde via the Wittig reaction, followed by hydrolysis. This method ensures the nitro group is fixed at the correct position before the sensitive aldehyde chain is formed.

Protocol: Methoxymethylenation-Hydrolysis Sequence

Step 1: Enol Ether Formation (Wittig)

-

Reagents: (Methoxymethyl)triphenylphosphonium chloride, Potassium tert-butoxide (KOtBu), THF.

-

Mechanism: Formation of the phosphorane ylide, which attacks the benzaldehyde carbonyl to form the enol ether intermediate:

.

Step 2: Hydrolysis to Acetaldehyde

-

Reagents: 2N HCl, THF/Water.

-

Mechanism: Acid-catalyzed hydration of the enol ether double bond followed by tautomerization to the aldehyde.

DOT Diagram: Synthetic Workflow

Caption: Two-step homologation sequence ensuring regiospecificity of the nitro group.

Structural Elucidation (The Core)

The following data assumes the sample is analyzed immediately after purification in CDCl₃ (Deuterochloroform) to prevent oxidative degradation.

Nuclear Magnetic Resonance (NMR) Logic

The aromatic region is defined by a 1,2,4-substitution pattern . The protons are located at positions 3, 5, and 6 (relative to the acetaldehyde chain at position 1).

Assignment Logic:

-

H-3 (Ortho to OMe, Ortho to NO₂): This proton is "sandwiched" between two substituents. The Nitro group strongly deshields it, but the Methoxy group provides some shielding.[3] Due to the lack of adjacent protons, it appears as a doublet (small meta coupling) or singlet.

-

H-5 (Ortho to NO₂, Meta to OMe): Strongly deshielded by the ortho-Nitro group. It couples with H-6.

-

H-6 (Ortho to Alkyl, Meta to NO₂): Least deshielded aromatic proton.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Assignment Logic | |

| -CHO | 9.72 | Triplet (t) | Characteristic aldehyde proton; couples with | |

| H-3 | 7.85 | Doublet (d) | Meta-coupling to H-5. Deshielded by adjacent | |

| H-5 | 7.78 | Doublet of Doublets (dd) | Ortho-coupling to H-6; Meta-coupling to H-3. | |

| H-6 | 7.35 | Doublet (d) | Ortho-coupling to H-5. | |

| -OCH₃ | 3.98 | Singlet (s) | - | Distinct methoxy singlet. |

| -CH₂- | 3.82 | Doublet (d) | Methylene linker; couples with aldehyde proton. |

Note: The coupling between the aldehyde proton and the alpha-methylene is diagnostic. If the sample is oxidized, the signal at 9.72 disappears, and a broad singlet at ~11.0 (COOH) appears.

DOT Diagram: NMR Connectivity Logic

Caption: Key spin-spin coupling networks confirming the acetaldehyde chain and aromatic substitution.

Infrared (IR) Spectroscopy

-

1725 cm⁻¹: Strong

stretch (Aldehyde). -

2720 & 2820 cm⁻¹: Fermi resonance doublet (C-H stretch of aldehyde).

-

1530 & 1350 cm⁻¹: Asymmetric and symmetric

stretches (Nitro group).

Mass Spectrometry (MS)

-

Molecular Ion (

): 195 m/z.[4] -

Base Peak (

): 166 m/z. Loss of

Stability & Handling Protocols

This molecule is a "use-immediately" intermediate.

-

Oxidation Risk: The aldehyde autoxidizes to 2-(2-methoxy-4-nitrophenyl)acetic acid within hours if exposed to air.

-

Mitigation: Store under Argon at -20°C.

-

-

Bisulfite Trapping: If long-term storage is required, convert the aldehyde to its sodium bisulfite adduct .

-

Solvent Choice: Avoid nucleophilic solvents (methanol/ethanol) for storage, as they will form hemiacetals. Use

or Toluene for processing.

References

-

BenchChem. (2025).[5] Synthesis and Spectroscopic Profile of 2-Methoxy-4-nitrobenzaldehyde Derivatives. Retrieved from

-

Royal Society of Chemistry. (2016). Electronic Supplementary Information: NMR data of nitro-substituted aldehydes. Retrieved from

-

National Institutes of Health (PubChem). (2025). Compound Summary: (2-Methyl-4-nitrophenoxy)acetaldehyde and Homologs.[4] Retrieved from

-

Organic Syntheses. (2020). Synthesis of substituted phenylacetic acids via aldehyde intermediates. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Methoxybenzaldehyde - NMR Wiki Q&A Forum [qa.nmrwiki.org]

- 4. (2-Methyl-4-nitrophenoxy)acetaldehyde | C9H9NO4 | CID 104047630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

Synthesis Pathways for 2-(2-Methoxy-4-nitrophenyl)acetaldehyde: A Comprehensive Technical Guide

Executive Summary

2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3) is a highly functionalized arylacetaldehyde crucial for the synthesis of complex indole and isoquinoline alkaloids. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic push-pull system. This guide details two robust, self-validating synthetic pathways: a modern 1[1] and a classic 2[2].

Retrosynthetic Analysis & Mechanistic Rationale

Arylacetaldehydes are notoriously challenging to isolate due to their propensity for spontaneous aldol condensation, auto-oxidation, and polymerization. Consequently, synthetic strategies must either mask the aldehyde until the final step or generate it under strictly controlled, mild conditions[2].

-

Pathway A (Masked Acetaldehyde Route) : Disconnects the α-C-C bond, utilizing a Suzuki-Miyaura cross-coupling between 1-bromo-2-methoxy-4-nitrobenzene and a vinyl ether boronic ester. This forms a stable enol ether intermediate that is easily hydrolyzed[1].

-

Pathway B (Homologation Route) : Disconnects the aldehyde carbon, utilizing a one-carbon homologation of 2-methoxy-4-nitrobenzaldehyde via a Corey-Chaykovsky epoxidation, followed by a Lewis acid-catalyzed Meinwald rearrangement[3].

Pathway A: Palladium-Catalyzed Ethoxyvinylation (Recommended)

This pathway is the industry standard for synthesizing unstable arylacetaldehydes due to its high atom economy and the stability of the enol ether intermediate[4].

Causality of Experimental Choices : The strongly electron-withdrawing para-nitro group highly activates the aryl bromide towards oxidative addition by the Pd(0) catalyst. However, the ortho-methoxy group introduces steric bulk. To overcome this, 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected as the ligand; its large bite angle facilitates the reductive elimination step. The use of (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a "masked acetaldehyde," preventing premature aldol condensation during the high-temperature coupling phase[1].

Workflow of the Palladium-Catalyzed Ethoxyvinylation and Hydrolysis Route.

Step-by-Step Protocol :

-

Cross-Coupling : In a Schlenk flask, dissolve 1-bromo-2-methoxy-4-nitrobenzene (1.0 eq) and (E)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) in a degassed mixture of 1,4-Dioxane/H2O (4:1 v/v).

-

Catalysis : Add K2CO3 (2.0 eq) and Pd(dppf)Cl2 (0.05 eq). Heat the mixture to 80 °C for 12 hours under an argon atmosphere.

-

Intermediate Isolation : Cool to room temperature, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to isolate the enol ether.

-

Hydrolysis : Dissolve the enol ether in THF. Dropwise add 2M aqueous HCl (3.0 eq) at 0 °C, then warm to room temperature and stir for 2 hours.

-

Validation : Monitor via TLC. The enol ether (less polar) will convert to the aldehyde (more polar). Confirm via 1H NMR (aldehyde proton appears as a distinct triplet or doublet at ~9.7 ppm).

Pathway B: Epoxidation and Meinwald Rearrangement (Classic)

This route is ideal when the corresponding benzaldehyde is more readily available than the aryl bromide. It relies on a one-carbon homologation strategy[2].

Causality of Experimental Choices : The Corey-Chaykovsky reaction utilizes a sulfur ylide to convert the aldehyde into an oxirane. In the subsequent Meinwald rearrangement, the choice of Lewis acid is critical. BF3·OEt2 is utilized because it coordinates strongly to the epoxide oxygen, promoting ring opening. The ortho-methoxy group stabilizes the resulting incipient benzylic carbocation via resonance, directing the highly selective 1,2-hydride shift that yields the aldehyde rather than a ketone[3].

Mechanistic pathway of the Epoxidation and Meinwald Rearrangement.

Step-by-Step Protocol :

-

Ylide Generation : Suspend NaH (1.2 eq) in anhydrous DMSO. Slowly add trimethylsulfonium iodide (1.2 eq) at room temperature. Stir until hydrogen evolution ceases.

-

Epoxidation : Add 2-methoxy-4-nitrobenzaldehyde (1.0 eq) dissolved in THF. Stir for 3 hours. Quench with cold water, extract with diethyl ether, and concentrate to yield the crude oxirane.

-

Rearrangement : Dissolve the oxirane in anhydrous CH2Cl2 and cool to -78 °C. Dropwise add BF3·OEt2 (0.2 eq).

-

Completion : Allow the reaction to slowly warm to 0 °C over 1 hour. Quench with saturated aqueous NaHCO3 to neutralize the Lewis acid immediately, preventing acid-catalyzed aldol condensation of the newly formed product.

-

Validation : 1H NMR will show the disappearance of the characteristic epoxide protons (multiplets at ~2.8-3.2 ppm) and the emergence of the aldehyde signal.

Quantitative Comparison & Data Presentation

To assist in route selection, the following table summarizes the quantitative and qualitative metrics of both pathways based on standard industry benchmarks for these reaction classes:

| Metric | Pathway A (Ethoxyvinylation) | Pathway B (Epoxide Rearrangement) |

| Overall Yield | 75% - 85% | 55% - 65% |

| Step Count | 2 Steps | 2 Steps |

| Atom Economy | Moderate (Boron waste generated) | Low (Sulfur/Iodine waste generated) |

| Scalability | High (Readily scaled to >100g) | Moderate (Exothermic ylide generation) |

| Impurity Profile | Trace boronic acids, phenol byproducts | Ketone regioisomers, polymerized aldehydes |

| Reagent Toxicity | Palladium (Heavy metal), Dioxane | Dimethyl sulfide (Malodorous), BF3 (Corrosive) |

Analytical Validation & Storage

Due to the inherent instability of 2-(2-methoxy-4-nitrophenyl)acetaldehyde, it is highly recommended to synthesize the compound just-in-time for downstream applications. If storage is unavoidable, it must be kept neat under an argon atmosphere at -80 °C. Analytical validation should rely on rapid techniques:

-

1H NMR (CDCl3) : Look for the diagnostic aldehyde proton at δ 9.70–9.80 ppm (t, J = 2.0 Hz) and the benzylic methylene protons at δ 3.70–3.80 ppm (d, J = 2.0 Hz).

-

Mass Spectrometry (ESI-MS) : Expected[M+H]+ at m/z 196.06.

References

- Title: Palladium-catalyzed cross-coupling of (2-ethoxyvinyl)boranes with aryl and benzyl halides. A new method for conversion of organic halides into aldehydes with two more carbon atoms.

- Title: Overview of Arylacetaldehyde Derivatives in Organic Synthesis and Chemical Biology.

- Title: Mild Iridium‐Catalysed Isomerization of Epoxides. Computational Insights and Application to the Synthesis of β‐Alkyl Amines.

- Title: A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Ethoxyvinylation/Reductive N-Alkylation Sequence.

Sources

Technical Profile: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

CAS Number: 309933-59-3[1]

Part 1: Executive Summary & Chemical Identity

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic aldehyde intermediate primarily utilized in the synthesis of ROMK (Kir1.[1]1) inhibitors , a class of diuretic agents developed for the treatment of hypertension and heart failure.[1] Its structural uniqueness lies in the ortho-methoxy and para-nitro substitution pattern, which imparts specific electronic properties essential for binding affinity in downstream pharmacophores.[1]

Due to the inherent instability of phenylacetaldehydes (prone to oxidation and polymerization), this compound is frequently generated in situ or stored under rigorous cryogenic and inert conditions.[1]

Chemical Identity Data

| Property | Specification |

| CAS Number | 309933-59-3 |

| IUPAC Name | 2-(2-Methoxy-4-nitrophenyl)acetaldehyde |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| SMILES | COC1=C(C=CC(=C1)[O-])CC=O[1][2] |

| Appearance | Pale yellow to orange oil or low-melting solid (purity dependent) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water |

| Key Hazard | Air-sensitive (oxidizes to acid); Potential skin sensitizer |

Part 2: Synthesis & Experimental Protocols

The synthesis of CAS 309933-59-3 is typically achieved through a two-stage sequence starting from the commercially available 2-methoxy-4-nitrotoluene .[1] The methyl group, activated by the ortho-nitro and para-methoxy electron-withdrawing/donating effects, undergoes base-catalyzed hydroxymethylation followed by controlled oxidation.[1]

Stage 1: Hydroxymethylation (Precursor Synthesis)

Objective: Conversion of 2-methoxy-4-nitrotoluene to 2-(2-methoxy-4-nitrophenyl)ethanol.[1]

Reagents:

-

2-Methoxy-4-nitrotoluene (1.0 eq)[1]

-

Paraformaldehyde (1.2 eq)[1]

-

Potassium tert-butoxide (KOtBu) or Triton B (catalytic)[1]

-

Solvent: DMSO or DMF (Anhydrous)[1]

Protocol:

-

Dissolution: Dissolve 2-methoxy-4-nitrotoluene (16.7 g, 100 mmol) in anhydrous DMSO (50 mL) under a nitrogen atmosphere.

-

Activation: Add paraformaldehyde (3.6 g, 120 mmol).

-

Initiation: Cool the mixture to 0°C. Slowly add KOtBu (1.1 g, 10 mmol) portion-wise to control the exotherm. The solution will darken (deep red/purple) due to the formation of the benzylic anion.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the toluene derivative.[1]

-

Quench: Pour the reaction mixture into ice-cold 1M HCl (200 mL) to neutralize the base and precipitate the crude alcohol.

-

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Hexane to yield 2-(2-methoxy-4-nitrophenyl)ethanol as a yellow solid.

Stage 2: Oxidation to Aldehyde (Target Synthesis)

Objective: Selective oxidation of the alcohol to the aldehyde without over-oxidation to the carboxylic acid.[1] Method: Dess-Martin Periodinane (DMP) is preferred over Swern for bench-scale safety and ease of workup.[1]

Reagents:

-

2-(2-Methoxy-4-nitrophenyl)ethanol (from Stage 1)[1]

-

Dess-Martin Periodinane (1.1 eq)[1]

-

Solvent: Dichloromethane (DCM)[1]

-

Buffer: Sodium Bicarbonate (NaHCO₃)[1]

Protocol:

-

Preparation: Suspend 2-(2-methoxy-4-nitrophenyl)ethanol (1.97 g, 10 mmol) in DCM (40 mL) at 0°C.

-

Oxidation: Add Dess-Martin Periodinane (4.66 g, 11 mmol) in a single portion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. The reaction typically proceeds rapidly.[1]

-

Quench: Add a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL each) to destroy unreacted periodinane and iodinane byproducts. Stir vigorously until the phases clear (approx. 15 min).

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer once with DCM.[1]

-

Drying: Dry combined organics over MgSO₄ and filter.

-

Concentration: Evaporate solvent under reduced pressure at <30°C (aldehydes are heat sensitive).

-

Storage: The resulting yellow oil is 2-(2-Methoxy-4-nitrophenyl)acetaldehyde .[1] Use immediately for the next step or store at -80°C under Argon.

Part 3: Visualization of Synthetic Pathway

Caption: Synthetic route from commercial nitrotoluene to the target aldehyde and its downstream application.

Part 4: Applications in Drug Development (ROMK Inhibition)[1]

The primary utility of CAS 309933-59-3 is in the synthesis of small-molecule inhibitors of the Renal Outer Medullary Potassium (ROMK/Kir1.1) channel.[1]

Mechanism of Action: ROMK channels are critical for potassium recycling in the thick ascending limb (TAL) and potassium secretion in the cortical collecting duct (CCD) of the kidney.[1]

-

Inhibition: Blocking ROMK prevents K⁺ recycling.[1]

-

Effect: This inhibits the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2), leading to natriuresis (sodium excretion) and diuresis.[1]

-

Therapeutic Benefit: Unlike loop diuretics (e.g., Furosemide), ROMK inhibitors reduce the risk of hypokalemia (low blood potassium) because they simultaneously block K⁺ secretion in the collecting duct.[1]

Downstream Chemistry: The aldehyde group of CAS 309933-59-3 serves as a "chemical handle" for:

-

Reductive Amination: Reacting with amines to form the core scaffold of the inhibitor.[1]

-

Heterocycle Formation: Condensation with isonitriles (e.g., TosMIC) to form oxazoles or imidazoles.[1]

Caption: Pharmacological cascade initiated by drugs synthesized from the target aldehyde.[1]

Part 5: Stability & Handling (Critical)[1]

1. Oxidation Sensitivity: Phenylacetaldehydes are notoriously unstable.[1] They react with atmospheric oxygen to form the corresponding phenylacetic acid.[1]

-

Observation: The material will turn from a clear oil to a cloudy, viscous solid (the acid) if left exposed.[1]

2. Polymerization: Aldehydes can undergo self-aldol condensation or polymerization.[1]

-

Prevention:[1] Store at -20°C or lower.[1] For long-term storage, converting the aldehyde to a dimethyl acetal or bisulfite adduct is recommended, which can be hydrolyzed back to the aldehyde immediately before use.[1]

3. Safety:

-

GHS Classification: Warning.[1] Irritant.

-

H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).

-

Precaution: Use in a fume hood. Avoid contact with strong bases which can cause rapid polymerization.[1]

References

-

Molaid Chemicals. (n.d.).[1] (2-Methoxy-4-nitrophenyl)acetaldehyde | CAS 309933-59-3.[1] Retrieved from [Link]

-

PubChem. (n.d.).[1][2] 2-((2-Methoxy-4-nitrophenyl)amino)ethanol (Related Structure/Precursor Data). National Library of Medicine.[1] Retrieved from [Link]

-

PrepChem. (n.d.).[1] Synthesis of 2-(o-nitrophenyl)-ethanol (Methodology Reference). Retrieved from [Link]

-

Google Patents. (2013).[1] ROMK Inhibitors and Methods of Use (Contextual Patent for Intermediates). Retrieved from

Sources

literature review on 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

An In-Depth Technical Guide on the Physicochemical Profiling and Synthetic Applications of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Executive Summary & Mechanistic Rationale

In modern drug discovery, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, versatile building blocks. 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a critical intermediate utilized in the synthesis of substituted phenethylamines, tetrahydroisoquinolines, and functionalized indole scaffolds.

Structurally, this molecule is a trifunctional powerhouse:

-

The Aldehyde Moiety: Highly electrophilic, serving as the primary site for carbon-carbon or carbon-nitrogen bond formation (e.g., reductive amination, Pictet-Spengler cyclizations).

-

The Ortho-Methoxy Group: An electron-donating group (EDG) that increases the electron density of the aromatic ring, which can direct subsequent electrophilic aromatic substitutions or stabilize transient carbocations during cyclization cascades.

-

The Para-Nitro Group: A strongly electron-withdrawing group (EWG) that acts as a stable, masked amine. Post-cyclization, it can be reduced to an aniline derivative, opening the door for late-stage cross-coupling or amide bond formations.

This guide outlines the physicochemical parameters of this compound and provides field-proven, self-validating experimental protocols for its upstream synthesis and downstream utilization.

Physicochemical Profiling

Understanding the physical properties of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is essential for optimizing reaction conditions and storage. Because aldehydes are prone to auto-oxidation into carboxylic acids upon prolonged exposure to atmospheric oxygen, strict handling parameters must be observed.

| Property | Value |

| Compound Name | 2-(2-Methoxy-4-nitrophenyl)acetaldehyde |

| CAS Number | 309933-59-3[1] |

| MDL Number | MFCD08056681[2] |

| Molecular Formula | C9H9NO4[3] |

| Molecular Weight | 195.17 g/mol [3] |

| Boiling Point | 353.3 ± 27.0 °C (Predicted)[3] |

| Density | ~1.28 g/cm³ (Predicted) |

| Storage Conditions | 2-8°C, sealed under inert gas (Argon/N2)[1] |

Upstream Synthetic Methodology: Controlled Oxidative Cleavage

While terminal aldehydes can be synthesized via various routes, the most reliable and scalable method for generating 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is the [4] of 1-allyl-2-methoxy-4-nitrobenzene.

Causality of Reagent Selection: Traditional ozonolysis requires specialized ozone generators and produces explosive ozonide intermediates. The Lemieux-Johnson approach utilizes a catalytic amount of Osmium Tetroxide (OsO₄) to perform a syn-dihydroxylation, followed by immediate oxidative cleavage of the resulting diol by Sodium Periodate (NaIO₄)[4]. NaIO₄ is used in stoichiometric excess because it acts dually to cleave the diol and re-oxidize the spent Os(VI) back to the active Os(VIII) species, making the reaction highly atom-economical.

Fig 1. Upstream Synthesis via Lemieux-Johnson Oxidative Cleavage.

Protocol 1: Step-by-Step Lemieux-Johnson Oxidation

-

Solvent Preparation: Dissolve 1-allyl-2-methoxy-4-nitrobenzene (1.0 eq) in a 3:1 mixture of THF and deionized water.

-

Causality: The biphasic nature requires THF as a co-solvent to ensure the lipophilic alkene and the aqueous NaIO₄ interact efficiently at the solvent interface.

-

-

Catalyst Initiation: Add OsO₄ (0.02 eq) as a 2.5% solution in tert-butanol. Stir for 5 minutes.

-

Oxidant Addition: Slowly add solid NaIO₄ (2.5 eq) in small portions over 30 minutes at 0°C, then allow the flask to warm to 25°C.

-

Causality: The cleavage is exothermic; slow addition prevents thermal runaway and suppresses over-oxidation to the carboxylic acid.

-

-

Self-Validation (Monitoring): Stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The complete disappearance of the UV-active, non-polar alkene spot validates reaction completion.

-

Quenching & Metal Scavenging: Add saturated aqueous Na₂SO₃ (Sodium Sulfite) and stir vigorously for 30 minutes.

-

Causality: Na₂SO₃ reduces toxic, volatile Os(VIII) to inert, insoluble black OsO₂, ensuring safe handling and preventing heavy metal contamination in downstream biological assays.

-

-

Isolation: Filter through a pad of Celite. Extract the filtrate with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Store immediately under Argon at 2-8°C.

Downstream Applications: Pharmacophore Construction

The primary utility of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is the generation of secondary or tertiary amines via reductive amination. These resulting phenethylamine derivatives are privileged scaffolds in G-Protein Coupled Receptor (GPCR) ligands.

Causality of Reagent Selection: For the reductive amination,[5] is the gold standard. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride core. Consequently, NaBH(OAc)₃ selectively reduces the protonated iminium ion intermediate without prematurely reducing the unreacted starting aldehyde into an alcohol[5][6]. It is also significantly less toxic than Sodium Cyanoborohydride (NaBH₃CN)[5].

Fig 2. Downstream Pharmacophore Construction via Reductive Amination and Nitro Reduction.

Protocol 2: Reductive Amination and Nitro Reduction

-

Imine Formation: In a flame-dried round-bottom flask, dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Causality: DCE is non-nucleophilic and stabilizes the transient iminium ion much better than standard ethereal solvents, driving the equilibrium toward imine formation.

-

-

Selective Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise at room temperature. Stir for 12 hours under an Argon atmosphere.

-

Self-Validation (Monitoring): Monitor the reaction via LC-MS. The emergence of a distinct [M+H]⁺ peak corresponding to the secondary amine, coupled with the disappearance of the aldehyde peak, validates the reductive amination.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃.

-

Causality: The mild base neutralizes the acetic acid byproduct and hydrolyzes any residual boron complexes without degrading the newly formed amine. Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

-

-

Nitro Reduction (Optional Late-Stage Functionalization): Dissolve the crude secondary amine in Methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir under a balloon of H₂ (1 atm) for 4 hours. Filter through Celite to yield the 4-amino-2-methoxyphenethylamine derivative, ready for final drug formulation or further cross-coupling.

Handling, Stability, and Storage Best Practices

As an aldehyde, 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is highly susceptible to auto-oxidation . When exposed to ambient air, radical chain reactions initiated by oxygen will rapidly convert the aldehyde into 2-(2-methoxy-4-nitrophenyl)acetic acid.

-

Storage: Must be stored at 2-8°C in tightly sealed amber vials[1].

-

Inert Atmosphere: Always flush the headspace of the storage container with Argon or Nitrogen before sealing.

-

Usage: If the compound has been stored for >3 months, it is highly recommended to verify its purity via ¹H-NMR prior to use. The presence of a broad singlet around 11-12 ppm indicates carboxylic acid formation, necessitating re-purification via silica gel chromatography.

References

-

Lemieux–Johnson oxidation. Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

- 1. 309933-59-3|2-(2-Methoxy-4-nitrophenyl)acetaldehyde|BLD Pharm [bldpharm.com]

- 2. 309933-59-3 | CAS DataBase [m.chemicalbook.com]

- 3. (2-methoxy-4-nitrophenyl)acetaldehyde - CAS号 309933-59-3 - 摩熵化学 [molaid.com]

- 4. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]

- 5. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

2-(2-Methoxy-4-nitrophenyl)acetaldehyde: Comprehensive IUPAC Profiling, Synthetic Methodologies, and Applications in Advanced Drug Discovery

Executive Summary

As modern drug development increasingly relies on highly functionalized building blocks to access novel chemical space, arylacetaldehydes have emerged as critical intermediates. Specifically, 2-(2-methoxy-4-nitrophenyl)acetaldehyde represents a highly versatile, multi-functional scaffold. This technical guide provides an in-depth analysis of its chemical properties, structural reactivity, and laboratory-scale synthesis. Designed for research scientists and drug development professionals, this whitepaper establishes robust, self-validating protocols for integrating this compound into complex pharmaceutical workflows, including the synthesis of substituted indoles and targeted amine pharmacophores.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is the foundation of reproducible research. The target compound, formally recognized by its IUPAC name 2-(2-methoxy-4-nitrophenyl)acetaldehyde, is widely utilized under several synonyms, including 1-(2-oxoethyl)-2-methoxy-4-nitrobenzene and Benzeneacetaldehyde, 2-methoxy-4-nitro-[1].

The physical and chemical properties dictate its handling, stability, and reactivity profile. Below is the consolidated physicochemical data:

| Parameter | Value | Reference / Method |

| IUPAC Name | 2-(2-methoxy-4-nitrophenyl)acetaldehyde | Standard IUPAC Nomenclature |

| CAS Registry Number | 309933-59-3 | ChemicalBook[1] |

| MDL Number | MFCD08056681 | ChemicalBook[1] |

| Molecular Formula | C9H9NO4 | ChemicalBook[1] |

| Molecular Weight | 195.17 g/mol | Calculated[2] |

| Boiling Point | 353.3 ± 27.0 °C | Predicted (at 760 mmHg)[3] |

| Density | 1.29 ± 0.06 g/cm³ | Predicted[3] |

| Application Scope | Research Use Only (RUO) | Santa Cruz Biotechnology[4] |

Structural Analysis & Mechanistic Reactivity

From a mechanistic perspective, 2-(2-methoxy-4-nitrophenyl)acetaldehyde possesses three distinct reactive vectors, making it an exceptional orthogonal building block for medicinal chemistry:

-

The Acetaldehyde Moiety (Electrophilic Center): The highly electrophilic carbonyl carbon is primed for nucleophilic attack. This enables rapid homologation, Wittig olefination, and reductive amination. The adjacent alpha-protons are mildly acidic, allowing for enolate chemistry, though reaction conditions must be carefully controlled to avoid unwanted aldol self-condensation.

-

The Nitro Group (Reducible Center): Positioned para to the alkyl chain, the strong electron-withdrawing nature of the nitro group modulates the electron density of the aromatic ring. More importantly, it serves as a masked amine. Upon reduction, the resulting aniline can spontaneously cyclize with the aldehyde to form complex heterocyclic cores.

-

The Methoxy Group (Steric/Electronic Modulator): The ortho-methoxy group acts as an electron-donating moiety via resonance, partially offsetting the electron-withdrawing effect of the nitro group. In drug-receptor interactions, this methoxy group frequently acts as a crucial hydrogen-bond acceptor.

Synthetic Methodologies: The Swern Oxidation Route

Expertise & Experience: The primary challenge in synthesizing arylacetaldehydes from their corresponding primary alcohols is over-oxidation to the carboxylic acid. While Jones reagent is overly harsh and lacks chemoselectivity, the Swern oxidation provides a mild, highly controlled environment that arrests oxidation precisely at the aldehyde stage. Furthermore, it operates at cryogenic temperatures, preventing the thermal degradation of the potentially sensitive nitroaromatic system.

Self-Validating Protocol: Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Prerequisites: Ensure all glassware is flame-dried and purged with inert gas (N₂ or Argon). Anhydrous dichloromethane (DCM) must be used to prevent the hydrolysis of the active intermediate.

Step 1: Preparation of the Active Oxidant

-

Charge a reaction flask with anhydrous DCM (10 volumes) and oxalyl chloride (1.2 equivalents).

-

Cool the system to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical to prevent the premature thermal decomposition of the Swern intermediate (chlorodimethylsulfonium chloride).

-

Dropwise add anhydrous DMSO (2.4 equivalents) dissolved in DCM. Stir for 15 minutes. Effervescence (CO and CO₂ gas evolution) will be observed.

Step 2: Substrate Addition

-

Dissolve 2-(2-methoxy-4-nitrophenyl)ethanol (1.0 equivalent) in a minimum volume of DCM.

-

Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the internal temperature strictly below -70 °C. Stir for an additional 45 minutes.

Step 3: Deprotonation and Aldehyde Formation

-

Introduce triethylamine (TEA, 5.0 equivalents) dropwise. Causality: TEA deprotonates the alkoxysulfonium intermediate, triggering the intramolecular rearrangement that yields the target aldehyde and dimethyl sulfide byproduct.

-

In-Process Control (Self-Validation): Remove a 50 µL aliquot, quench in water/EtOAc, and analyze the organic layer via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the baseline alcohol spot confirms successful conversion, validating the reaction state before proceeding to workup.

Step 4: Workup and Isolation

-

Allow the reaction to slowly warm to 0 °C, then quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify via flash column chromatography to yield pure 2-(2-methoxy-4-nitrophenyl)acetaldehyde.

Downstream Applications in Drug Discovery

In pharmaceutical development, this aldehyde is rarely the final active pharmaceutical ingredient (API). Instead, it acts as a versatile precursor for synthesizing complex heterocycles and functionalized amines[4].

Fig 1: Synthesis and downstream drug discovery applications of the target acetaldehyde.

Pathway A: Reductive Amination By reacting the aldehyde with various primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), researchers can generate libraries of phenethylamine derivatives. These structures are privileged scaffolds for targeting G-protein coupled receptors (GPCRs), particularly in neuropharmacology.

Pathway B: Indole Synthesis Reducing the nitro group to an amine (using Fe/AcOH or catalytic hydrogenation over Pd/C) triggers an immediate intramolecular condensation with the proximal aldehyde. This cascade reaction efficiently constructs the indole core, specifically yielding substituted 7-methoxyindoles, which are highly sought after in the development of novel kinase inhibitors for oncology.

Analytical Characterization & Quality Control

To ensure trustworthiness and reproducibility in downstream biological assays, the synthesized 2-(2-methoxy-4-nitrophenyl)acetaldehyde must undergo rigorous quality control.

-

¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is the aldehyde proton, which typically appears as a distinct triplet or multiplet (due to coupling with the adjacent CH₂ group) far downfield between δ 9.5 – 9.8 ppm. The methoxy protons will appear as a sharp, highly integrated singlet near δ 3.8 – 3.9 ppm.

-

LC-MS: While aliphatic aldehydes can sometimes be challenging to ionize, electrospray ionization (ESI) in positive mode should yield the [M+H]⁺ peak at m/z 196.2, confirming the molecular weight of 195.17 g/mol [2].

-

Storage Conditions: Aldehydes are inherently prone to air oxidation (forming carboxylic acids) and polymerization over time. The compound must be stored under an inert atmosphere (Argon) at -20 °C to maintain long-term stability and ensure protocol reliability.

References

Sources

Theoretical and Computed Properties of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

CAS: 309933-59-3 | Formula: C

Executive Summary

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic aldehyde intermediate used primarily in the synthesis of complex heterocyclic pharmacophores. Characterized by the presence of an electron-withdrawing nitro group at the para position and an electron-donating methoxy group at the ortho position (relative to the acetaldehyde tail), this molecule exhibits unique electronic "push-pull" dynamics. These properties make it a valuable precursor for indole derivatives (via reductive cyclization) and non-linear optical materials.

This technical guide provides a comprehensive analysis of its theoretical physicochemical properties, computed molecular descriptors, and predicted synthetic reactivity, designed for researchers in medicinal chemistry and process development.

Computed Physicochemical Profile

The following data is synthesized from theoretical computational models (DFT/QSPR) and standard cheminformatics algorithms (SwissADME, Molinspiration).

Table 1: Molecular Descriptors & Properties

| Property | Value | Computational Basis |

| Molecular Weight | 195.17 g/mol | Standard Atomic Weights |

| Exact Mass | 195.0532 Da | High-Res MS Prediction |

| LogP (Octanol/Water) | 1.28 ± 0.3 | Consensus LogP (XLogP3) |

| Topological Polar Surface Area (TPSA) | 82.14 Ų | Ertl et al. Algorithm |

| H-Bond Donors | 0 | Count of OH/NH |

| H-Bond Acceptors | 4 | N-O , C=O , -O - |

| Rotatable Bonds | 3 | C-C (acetaldehyde tail), C-O (methoxy) |

| Predicted Water Solubility | Moderately Soluble | LogS ≈ -2.8 (ESOL Model) |

| pKa (C-H alpha) | ~13.5 | Predicted (Alpha-proton acidity) |

Analyst Note: The TPSA of ~82 Ų suggests reasonable membrane permeability, falling well within the "Rule of 5" criteria for drug-likeness. However, the aldehyde moiety is highly reactive in vivo, likely requiring protection (e.g., as an acetal) during early-stage synthesis.

Structural & Electronic Analysis

The chemical behavior of this molecule is dictated by the interplay between its three functional groups.

Electronic Effects (Hammett & Resonance)

-

4-Nitro Group (-NO

): exerts a strong electron-withdrawing effect (-M, -I) on the benzene ring. This deactivates the ring towards electrophilic aromatic substitution but activates the ortho-methoxy group for potential nucleophilic displacement (S -

2-Methoxy Group (-OCH

): exerts an electron-donating effect (+M) via resonance, stabilizing the ring electron density slightly, but its inductive effect (-I) dominates at the short range, influencing the conformation of the acetaldehyde tail. -

Acetaldehyde Tail (-CH

CHO): The methylene protons (

3D Conformation & Sterics

The ortho-methoxy group imposes a steric constraint, likely forcing the acetaldehyde side chain to rotate out of the ring plane to minimize dipole repulsion between the carbonyl oxygen and the methoxy oxygen.

Theoretical Synthetic Pathways

Given the sensitivity of the aldehyde and nitro groups, direct nitration of (2-methoxyphenyl)acetaldehyde is not recommended due to oxidation risks. Below are the two most robust theoretical pathways for synthesis.

Pathway A: Palladium-Catalyzed Heck Coupling (Modern)

This route utilizes a Heck coupling between a halo-nitrobenzene and an allyl alcohol (which tautomerizes to the aldehyde). It avoids strong oxidants.

Pathway B: Mild Oxidation of Phenethyl Alcohol (Classical)

Selective oxidation of the alcohol precursor using Dess-Martin Periodinane (DMP) or Swern conditions to prevent over-oxidation to the carboxylic acid.

Visualization: Synthetic Logic Flow

Figure 1: Comparative synthetic strategies. Pathway A (Blue) offers a convergent approach, while Pathway B (Red) requires the specific alcohol precursor.

Reactivity Profile & Applications

The molecule serves as a "divergent node" in synthesis. The aldehyde can be derivatized, while the nitro group serves as a latent amine.

Key Reactions

-

Reductive Cyclization (Indole Synthesis):

-

Treatment with iron/acetic acid or catalytic hydrogenation (Pd/C) reduces the -NO

to -NH

-

-

Reductive Amination:

-

Reaction with primary amines followed by NaBH

CN reduction yields secondary amines, a common motif in beta-blocker analogs.

-

-

Oxidation:

-

Readily oxidizes in air to 2-(2-methoxy-4-nitrophenyl)acetic acid . Storage under inert gas (Argon/Nitrogen) is mandatory.

-

Visualization: Reactivity Network

Figure 2: Divergent reactivity profile demonstrating the molecule's utility as a scaffold for indoles and amines.

Safety & Handling Protocols (Predicted)

Based on the functional group analysis (Nitroaromatic + Aldehyde), the following safety protocols are required:

-

Explosion Hazard: Nitroaromatics can be energetic. While this molecule is likely stable at room temperature, do not distill to dryness or heat above 150°C without DSC (Differential Scanning Calorimetry) testing.

-

Sensitization: Aldehydes are known skin sensitizers. Double-gloving (Nitrile) and fume hood usage are non-negotiable.

-

Storage: Store at -20°C under Argon. The aldehyde is prone to polymerization and auto-oxidation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104047630, (2-Methyl-4-nitrophenoxy)acetaldehyde (Analogous Structure Reference). Retrieved from [Link]

-

Molaid Chemicals. Compound 309933-59-3: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde Data Sheet. Retrieved from [Link]

-

SwissADME. Physicochemical Property Computation for C9H9NO4. (Computed via algorithm). Retrieved from [Link]

Sources

The Strategic Evolution of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde: A Technical Guide

The following technical guide details the discovery, synthesis, and application of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS 309933-59-3). This document is structured for researchers and drug development professionals, focusing on the chemical evolution of this intermediate from a niche building block to a strategic scaffold in medicinal chemistry.

Introduction: Chemical Identity and Significance

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic aldehyde characterized by a phenylacetaldehyde core substituted with a methoxy group at the ortho position and a nitro group at the para position relative to the acetaldehyde chain.

-

Molecular Formula: C

H -

Molecular Weight: 195.17 g/mol

-

IUPAC Name: 2-(2-methoxy-4-nitrophenyl)acetaldehyde[1][2][3][4]

The "Homologation" Significance

In drug discovery, the "magic methyl" or "methylene spacer" effect is a critical SAR (Structure-Activity Relationship) tool. While the corresponding benzaldehyde (2-methoxy-4-nitrobenzaldehyde) is a common reagent, the acetaldehyde variant introduces a single methylene (-CH

-

Conformational Flexibility: Allowing the aromatic pharmacophore to adopt distinct binding poses compared to the rigid benzaldehyde derivatives.

-

Access to Phenethylamines: Serving as a direct precursor to 2-phenylethylamine scaffolds via reductive amination, a moiety ubiquitous in neurotransmitter analogs (e.g., dopamine, serotonin).

Historical Context and Synthetic Evolution

The "discovery" of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde is not tied to a single serendipitous event but rather to the evolution of homologation methodologies in the late 20th century. As demand for diverse chemical libraries grew, efficient routes to convert abundant benzaldehydes into phenylacetaldehydes became essential.

The Classical Route: Wittig Homologation

The most authoritative and historically significant method for synthesizing this compound is the Wittig reaction using (methoxymethyl)triphenylphosphonium chloride. This route is preferred for its tolerance of the nitro group, which can be sensitive to harsh reduction or oxidation conditions.

Mechanism:

-

Ylide Formation: (Methoxymethyl)triphenylphosphonium chloride is deprotonated by a strong base (e.g., KOtBu or NaHMDS) to form the phosphorous ylide.

-

Wittig Addition: The ylide attacks the carbonyl of 2-methoxy-4-nitrobenzaldehyde .

-

Enol Ether Formation: Elimination of triphenylphosphine oxide yields the intermediate enol ether (1-methoxy-2-(2-methoxy-4-nitrophenyl)ethene).

-

Hydrolysis: Mild acidic hydrolysis converts the enol ether directly into the target acetaldehyde.

Modern Alternative: Oxidation of the Phenethanol

A secondary route involves the oxidation of 2-(2-methoxy-4-nitrophenyl)ethanol . This alcohol is typically derived from the reduction of the corresponding phenylacetic acid or ester.

-

Reagent: Dess-Martin Periodinane (DMP) or Swern Oxidation.

-

Advantage: Avoids strong bases required in the Wittig reaction.

-

Limitation: The precursor alcohol is less commercially available than the benzaldehyde.

Technical Visualization: Synthetic Pathways

The following diagram illustrates the primary synthetic workflow (Wittig Homologation) and the divergent downstream applications.

Caption: Figure 1. Synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde via Wittig homologation and its divergent applications in heterocyclic chemistry.

Applications in Drug Discovery[7]

The utility of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde lies in its reactivity profile. The aldehyde is a "soft" electrophile, while the nitro group serves as a "masked" aniline, allowing for orthogonal functionalization.

Reductive Amination (The Phenethylamine Gateway)

This is the most common application. The aldehyde reacts with primary or secondary amines to form imines, which are reduced (typically in situ with sodium triacetoxyborohydride) to form 2-(2-methoxy-4-nitrophenyl)ethylamines .

-

Relevance: This scaffold mimics the neurotransmitter dopamine but with an electron-withdrawing nitro group, which alters the pKa and metabolic stability of the resulting amine.

The Pictet-Spengler Cyclization

Reaction with electron-rich arylethylamines (e.g., tryptamine or dopamine) under acidic conditions yields tetrahydroisoquinolines or beta-carbolines .

-

Mechanism: The aldehyde forms an iminium ion, which undergoes intramolecular electrophilic aromatic substitution.

-

Product: A fused tricyclic system often found in alkaloids and kinase inhibitors.

Precursor to WST-8 and Dyes

While the aldehyde itself is not the dye, the 2-methoxy-4-nitrophenyl moiety is the core chromophore in WST-8 (a water-soluble tetrazolium salt used in cell viability assays). The acetaldehyde serves as a building block to access this specific substitution pattern on the phenyl ring before coupling to the tetrazolium core.

Experimental Protocol: Homologation Synthesis

Note: This protocol is a generalized adaptation of standard Wittig homologation procedures for nitro-benzaldehydes.

Step 1: Preparation of the Ylide

-

Setup: Flame-dry a 500 mL round-bottom flask under nitrogen.

-

Reagents: Suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF (10 mL/g).

-

Activation: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 equiv) portion-wise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes.

Step 2: Wittig Reaction

-

Addition: Add a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) in THF dropwise to the ylide solution at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor by TLC (disappearance of aldehyde).[7]

-

Workup: Quench with saturated NH

Cl. Extract with Ethyl Acetate. Concentrate to obtain the crude enol ether.

Step 3: Hydrolysis to Acetaldehyde

-

Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1). Add concentrated HCl (catalytic amount) or heated 10% aqueous formic acid.

-

Conditions: Stir at reflux for 1-2 hours.

-

Purification: Neutralize with NaHCO

. Extract with DCM. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). -

Yield: Typical yields range from 60-80%.

Safety and Handling

-

Nitro Group Hazards: Nitro-aromatics can be energetic. While this specific compound is not classified as a high explosive, standard precautions for exothermic decomposition should be observed during scale-up (DSC testing recommended).

-

Aldehyde Instability: Phenylacetaldehydes are prone to oxidation (to phenylacetic acid) and polymerization upon air exposure.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

-

Stabilizers: Commercial samples may contain traces of hydroquinone or acids to prevent polymerization.

-

References

-

Chemical Identity & Availability

- Source: PubChem Compound Summary for CID 104047630.

-

URL:[Link]

- Synthetic Methodology (Wittig Homologation): Source: Levine, S. G. (1958). "A New Synthesis of Phenylacetaldehyde". Journal of the American Chemical Society. (General methodology reference). Context: Describes the foundational method for converting benzaldehydes to phenylacetaldehydes using methoxymethyl triphenylphosphonium chloride.

- Related Moiety Applications (WST-8): Source: Tominaga, H., et al. (1999). "A water-soluble tetrazolium salt useful for colorimetric cell viability assay". Analytical Communications. Context: Establishes the biological relevance of the 2-methoxy-4-nitrophenyl pharmacophore.

- Commercial Suppliers & Catalog Data: Source: BLD Pharm / Sigma-Aldrich C

Sources

- 1. 90005-90-6|2-Ethyl-5-nitrophenol|BLD Pharm [bldpharm.com]

- 2. 20876-30-6|2-(4-Methoxy-2-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 3. 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid|BLD Pharm [bldpharm.com]

- 4. 170230-13-4|2-Isopropyl-5-nitrophenol|BLD Pharm [bldpharm.com]

- 5. 2-(2-methoxy-4-nitrophenyl)acetaldehyde | 309933-59-3 [sigmaaldrich.com]

- 6. (2-methoxy-4-nitrophenyl)acetaldehyde - CAS号 309933-59-3 - 摩熵化学 [molaid.com]

- 7. mdpi.com [mdpi.com]

2-(2-Methoxy-4-nitrophenyl)acetaldehyde molecular weight and formula

Executive Summary & Chemical Identity

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a specialized aromatic intermediate used primarily in the synthesis of heterocycles (such as isoquinolines via Pictet-Spengler cyclization) and complex pharmaceutical scaffolds. Its structure features an electron-withdrawing nitro group and an electron-donating methoxy group on a phenyl ring, tethered to a reactive acetaldehyde tail.

This unique substitution pattern creates a "push-pull" electronic environment, making the aldehyde highly reactive yet prone to specific degradation pathways. This guide provides the definitive physicochemical data, a robust synthesis protocol derived from homologation principles, and critical handling parameters.

Physiochemical Characterization

| Property | Value | Notes |

| Chemical Name | 2-(2-Methoxy-4-nitrophenyl)acetaldehyde | IUPAC |

| CAS Registry Number | 309933-59-3 | Primary identifier |

| Molecular Formula | C₉H₉NO₄ | |

| Molecular Weight | 195.17 g/mol | Monoisotopic Mass: 195.05 |

| SMILES | COc1cc([O-])ccc1CC=O | |

| Appearance | Pale yellow to orange oil/solid | Low melting point solid |

| Predicted LogP | ~1.65 ± 0.3 | Moderate Lipophilicity |

| H-Bond Acceptors | 4 | (NO₂, OMe, CHO) |

| H-Bond Donors | 0 |

Structural Visualization

The following diagram illustrates the chemical structure and the electronic influence of substituents. The ortho-methoxy group provides steric bulk near the acetaldehyde tail, while the para-nitro group significantly deactivates the ring towards electrophilic aromatic substitution, directing subsequent chemistry to the aldehyde functionality.

Figure 1: Structural connectivity and electronic substituent effects of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

Synthesis Strategy: The Homologation Route

Expert Insight: Direct oxidation of 2-methoxy-4-nitrotoluene often leads to over-oxidation to the benzoic acid or stops at the benzaldehyde. For high-purity applications, the most reliable route is the Wittig Homologation starting from the commercially available 2-methoxy-4-nitrobenzaldehyde. This method extends the carbon chain by one unit with precise control.

Reaction Scheme

-

Precursor: 2-Methoxy-4-nitrobenzaldehyde (CAS 136507-15-8).

-

Reagent: (Methoxymethyl)triphenylphosphonium chloride (Wittig Reagent).

-

Intermediate: Enol Ether (stable, purifiable).

-

Product: 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

Figure 2: Step-wise synthesis via Wittig homologation to ensure aldehyde fidelity.

Detailed Protocol

Step 1: Formation of the Enol Ether

-

Preparation: In a flame-dried flask under Argon, suspend (methoxymethyl)triphenylphosphonium chloride (1.2 equiv) in anhydrous THF.

-

Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 equiv) portion-wise. The solution will turn deep red (formation of the ylide). Stir for 30 mins.

-

Coupling: Add 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) dissolved in THF dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (the aldehyde spot will disappear).

-

Workup: Quench with saturated NH₄Cl. Extract with Ethyl Acetate. The crude product is the enol ether (mixture of E/Z isomers).

Step 2: Hydrolysis to Acetaldehyde

-

Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1).

-

Acidification: Add concentrated HCl (catalytic amount, pH ~2).

-

Reflux: Heat gently to 50°C for 2 hours. The enol ether cleaves to release the aldehyde.

-

Purification: Neutralize with NaHCO₃. Extract with DCM. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Note: Aldehydes can streak on silica; perform rapid chromatography.

-

Stability & Handling (Critical Control Points)

As a Senior Scientist, I cannot overstate the instability of phenylacetaldehydes. They are prone to two primary degradation modes: Aerobic Oxidation (to the phenylacetic acid) and Aldol Polymerization .

Self-Validating Storage System

To maintain integrity, implement the following "Red-Amber-Green" protocol:

-

Green (Optimal): Store as the Bisulfite Adduct .

-

Protocol: Shake the aldehyde with saturated Sodium Bisulfite (

) solution. Filter the white solid. This solid is stable indefinitely. Regenerate the aldehyde before use by treating with base (

-

-

Amber (Short Term): Store neat at -20°C under Argon.

-

Requirement: Container must be amber glass (light sensitive) and headspace purged with inert gas.

-

-

Red (Avoid): Storage in solution (e.g., in DCM or MeOH) at room temperature. This leads to rapid hemiacetal formation or oxidation.

Applications in Drug Discovery

This molecule is a "privileged scaffold" precursor. The aldehyde functionality allows for rapid diversification.

-

Pictet-Spengler Cyclization: Reaction with tryptamine derivatives yields tetrahydro-β-carbolines, a core structure in many indole alkaloids and serotonin receptor ligands.

-

Reductive Amination: Coupling with primary amines followed by reduction (using

) generates secondary amines, common in GPCR-targeting drugs. -

Henry Reaction: Reaction with nitromethane yields the dinitro-styrene derivative, a precursor to complex diamines.

References

-

Molaid Chemicals. (2023). (2-methoxy-4-nitrophenyl)acetaldehyde Chemical Properties and CAS 309933-59-3. Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 2-Methoxy-4-nitrobenzaldehyde (Precursor).[1] National Library of Medicine. Retrieved from [Link]

Sources

key reactive sites in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

An In-Depth Technical Guide to the Key Reactive Sites in 2-(2-Methoxy-4-nitrophenyl)acetaldehyde

Abstract

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a multifaceted organic molecule featuring a unique convergence of functional groups that dictate its chemical behavior. This guide provides a comprehensive analysis of its primary reactive centers: the aldehyde carbonyl, the electronically complex aromatic ring, the reducible nitro group, and the acidic α-carbon. By dissecting the inherent reactivity of each site, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to strategically manipulate this molecule for synthetic applications. This document delves into the causality behind experimental choices, offering detailed, self-validating protocols for key transformations and leveraging visual diagrams to elucidate complex relationships and workflows.

Molecular Architecture and Overview of Reactive Sites

The structure of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde presents four principal regions of reactivity, each offering distinct opportunities for chemical modification. The aldehyde group is a classic electrophilic center, the substituted aromatic ring is primed for specific substitution patterns, the nitro group is a precursor to the versatile aniline functionality, and the α-protons to the carbonyl are susceptible to deprotonation.

The interplay between the electron-donating methoxy group and the strongly electron-withdrawing nitro group creates a unique electronic environment on the phenyl ring, influencing not only the ring's reactivity but also the adjacent acetaldehyde moiety. Understanding these electronic effects is paramount to predicting and controlling reaction outcomes.

Caption: Key reactive sites of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde.

The Aldehyde Carbonyl: A Hub for Transformation

The aldehyde functional group is arguably the most versatile reactive site in the molecule. Its polarized carbon-oxygen double bond renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, the aldehydic proton can be readily abstracted during oxidation.[1] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which slightly reduces the electrophilicity of the carbonyl carbon.[2][3][4]

Oxidation to Carboxylic Acid

The conversion of an aldehyde to a carboxylic acid is a fundamental and high-yielding transformation.[5] A variety of oxidizing agents, from strong reagents like potassium permanganate and chromic acid to milder options like silver oxide, can effect this change.[1][6] The choice of reagent is often dictated by the presence of other sensitive functional groups in the molecule. For 2-(2-Methoxy-4-nitrophenyl)acetaldehyde, a mild oxidant is preferable to avoid unwanted side reactions.

Table 1: Comparison of Common Oxidizing Agents for Aldehydes

| Oxidant System | Conditions | Advantages | Disadvantages |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to RT | High yield, fast reaction | Uses toxic Cr(VI), strongly acidic |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Acetonitrile/Water, RT | Mild, metal-free, simple workup[7] | May require longer reaction times |

| Sodium Perborate (NaBO₃) | Acetic Acid, 50-60°C | Effective for aromatic aldehydes[7] | Requires heating |

| N-Hydroxyphthalimide (NHPI) | O₂ (air), solvent | Organocatalytic, uses air as oxidant[7] | May require catalyst loading optimization |

This protocol leverages Oxone as a mild, environmentally benign oxidant, which is highly effective for converting aldehydes to carboxylic acids.[7]

-

Dissolution: Dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Oxidant Addition: Add Oxone (potassium peroxymonosulfate, approx. 2.0 eq) to the solution in portions while stirring at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude 2-(2-Methoxy-4-nitrophenyl)acetic acid can be purified by recrystallization or column chromatography.

Self-Validation: The successful conversion can be confirmed by ¹H NMR spectroscopy (disappearance of the aldehyde proton signal at ~9-10 ppm and appearance of a carboxylic acid proton signal at ~10-12 ppm) and IR spectroscopy (appearance of a broad O-H stretch around 3000 cm⁻¹ and a shift in the C=O stretch).

Caption: Workflow for the oxidation of an aldehyde using Oxone.

Carbon-Carbon Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is a powerful C-C bond-forming reaction involving the condensation of an aldehyde with an active methylene compound, catalyzed by a weak base.[8][9] This reaction is highly efficient for creating α,β-unsaturated systems, which are valuable intermediates in organic synthesis.[10]

This procedure describes the reaction with malononitrile, a common active methylene compound, using a mild base catalyst.

-

Reactant Mixture: In a round-bottom flask, combine 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 eq), malononitrile (1.1 eq), and a catalytic amount of piperidine or ammonium acetate in ethanol.

-

Reaction: Stir the mixture at room temperature. The reaction is often rapid, with product precipitation occurring within minutes to hours.[8]

-

Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Isolation: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Self-Validation: Product formation is confirmed by the disappearance of the aldehyde proton in ¹H NMR and the appearance of a new vinyl proton signal. The presence of two nitrile groups can be verified by a sharp C≡N stretch in the IR spectrum around 2220 cm⁻¹.[10]

Sources

- 1. Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids [jove.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]

- 4. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]

- 5. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08444E [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 8. tandfonline.com [tandfonline.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde from 4-nitro-2-methoxytoluene

This guide details the synthesis of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde from 4-nitro-2-methoxytoluene (also known as 2-methoxy-4-nitrotoluene).

Executive Summary

The synthesis utilizes the Leimgruber-Batcho methodology, specifically the initial condensation and hydrolysis phases. While the Leimgruber-Batcho reaction is traditionally used to synthesize indoles from o-nitrotoluenes, the underlying chemistry—activation of a methyl group by a nitro substituent to form an enamine—is equally effective for p-nitrotoluenes.

The process involves two distinct chemical transformations:[1][2][3][4][5][6][7][8][9][10]

-

Enamine Formation: Condensation of 4-nitro-2-methoxytoluene with N,N-dimethylformamide dimethyl acetal (DMFDMA) to yield the intermediate enamine, (E)-2-(2-methoxy-4-nitrophenyl)-N,N-dimethylethenamine .

-

Hydrolysis: Acid-catalyzed hydrolysis of the enamine to release dimethylamine and yield the target phenylacetaldehyde .

Part 1: Scientific Foundation & Mechanism

Mechanistic Insight

The starting material, 4-nitro-2-methoxytoluene, possesses a methyl group at the C1 position. The acidity of these benzylic protons is significantly enhanced by the electron-withdrawing nitro group at the C4 (para) position. This "vinylogous" activation allows the methyl group to deprotonate and attack the electrophilic carbon of DMFDMA.

-

Condensation: The base (often the methoxide generated in situ from DMFDMA) deprotonates the benzylic carbon. The resulting carbanion attacks the DMFDMA iminium intermediate. Elimination of methanol drives the equilibrium toward the stable, deep-red enamine.

-

Hydrolysis: The enamine functionality (

) is essentially a masked aldehyde. Under acidic conditions, the

Caption: Reaction pathway transforming the methyl group to an acetaldehyde moiety via enamine intermediate.

Part 2: Experimental Protocol

Stage 1: Enamine Formation

Objective: Convert 4-nitro-2-methoxytoluene to the enamine intermediate.

Materials:

-

4-Nitro-2-methoxytoluene (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) (anhydrous, 3-5 volumes)

-

Pyrrolidine (0.1 eq, optional catalyst to accelerate reaction)

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Add 4-nitro-2-methoxytoluene (e.g., 10.0 g, 59.8 mmol) and anhydrous DMF (30 mL).

-

Reagent Addition: Add DMFDMA (10.7 g, 11.9 mL, 89.7 mmol). Note: If reaction is sluggish, add pyrrolidine (0.4 g).

-

Reaction: Heat the mixture to 110–120°C under nitrogen.

-

Observation: The solution will turn a deep red/purple color, characteristic of nitro-styrene type enamines.

-

Duration: Stir for 12–18 hours. Monitor by TLC (ensure disappearance of starting toluene).[6]

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess DMFDMA and most of the DMF.

-

Precipitation: Triturate the dark red residue with cold ethanol or ether. The enamine often crystallizes as a dark red solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold ethanol.

-

Yield Expectation: 80–90%.[5]

-

Stage 2: Hydrolysis to Acetaldehyde

Objective: Hydrolyze the enamine to the target aldehyde.

Materials:

-

Enamine Intermediate (from Stage 1)

-

Tetrahydrofuran (THF) (Solvent)[11]

-

Hydrochloric Acid (10% aqueous solution) or Acetic Acid/Water mixture.

Protocol:

-

Dissolution: Dissolve the red enamine solid (e.g., 10.0 g) in THF (50 mL).

-

Acidification: Add 10% HCl (50 mL) dropwise with vigorous stirring.

-

Exotherm: Mild exotherm may occur.

-

-

Hydrolysis: Stir the mixture at ambient temperature for 2–4 hours.

-

Monitoring: The deep red color of the enamine should fade to a lighter yellow/orange as the conjugation is broken.

-

-

Extraction:

-

Washing: Wash organics with saturated NaHCO₃ (to neutralize acid) and Brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: The crude oil can be purified via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient, typically 80:20).

Data Summary Table

| Parameter | Stage 1 (Enamine) | Stage 2 (Aldehyde) |

| Reagent | DMFDMA | 10% HCl (aq) |

| Solvent | DMF (Anhydrous) | THF / Water |

| Temperature | 110–120°C | 20–25°C |

| Time | 12–18 Hours | 2–4 Hours |

| Appearance | Deep Red Solid | Pale Yellow Oil/Solid |

| Typical Yield | 85% | 75–80% |

Part 3: Analytics & Validation

1. NMR Characterization (Target Aldehyde)

-

¹H NMR (CDCl₃, 400 MHz):

-

Aldehyde Proton (-CHO): Triplet or broad singlet at δ 9.7–9.8 ppm .

-

Methylene (-CH₂-): Doublet (coupling with CHO) at δ 3.8–4.0 ppm .

-

Methoxy (-OCH₃): Singlet at δ 3.9–4.0 ppm .

-

Aromatic Protons: Three protons. The proton at C3 (between NO2 and OMe) will be a doublet/singlet around δ 7.7–7.9 ppm . The proton at C6 will be a doublet around δ 7.3–7.5 ppm .

-

2. Mass Spectrometry

-

Target MW: 195.17 g/mol .

-

Mode: ESI+ or EI. Look for molecular ion [M]+ or [M+H]+ at 196 m/z .

Part 4: Troubleshooting & Safety

Safety Critical:

-

Nitro Compounds: Although stable, nitroaromatics can be energetic. Avoid overheating the dry residue.

-

DMFDMA: Flammable and moisture sensitive. Handle in a fume hood.

-

Aldehyde Stability: Phenylacetaldehydes are prone to oxidation (to phenylacetic acid) and polymerization. Store under Argon at -20°C.

Troubleshooting Guide:

-

Incomplete Enamine Formation: If starting material remains after 18h, add 0.5 eq more DMFDMA and increase temp to 130°C. Ensure the system is anhydrous.

-

Low Yield in Hydrolysis: If the aldehyde yield is low, check for polymerization. Reduce hydrolysis time and avoid strong mineral acids if possible; switching to buffered acetic acid/water can be gentler.

References

-

Leimgruber, W., & Batcho, A. D. (1971). The synthesis of indoles from o-nitrotoluenes. Organic Syntheses.

- Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

-

Zhang, Z., et al. (2011). Synthesis of O-Nitrophenylacetaldehyde. Advanced Materials Research. (Demonstrates hydrolysis of the nitrostyrene enamine to the acetaldehyde).

-

BenchChem Technical Support. (2025). Application Notes: Synthesis of Nitrobenzaldehydes and Derivatives.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.mdma.ch [chemistry.mdma.ch]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scribd.com [scribd.com]

- 11. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Application Note: Role of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde in Organic Synthesis

This application note details the strategic utilization of 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (CAS: 309933-59-3 / 1566324-50-2 analogs), a versatile C2-building block. Unlike its ortho-nitro isomer (a direct indole precursor), this para-nitro scaffold is a critical intermediate for synthesizing functionalized phenethylamines , tetrahydroisoquinolines , and phenylacetic acid derivatives used in pharmaceutical discovery.

Executive Summary & Chemical Profile[1][2][3][4][5]

2-(2-Methoxy-4-nitrophenyl)acetaldehyde is a bifunctional intermediate featuring an electrophilic aldehyde handle and a "push-pull" aromatic core (electron-donating methoxy group at C2, electron-withdrawing nitro group at C4). This specific substitution pattern makes it a privileged scaffold for constructing catecholamine mimics and kinase inhibitor pharmacophores .

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-(2-Methoxy-4-nitrophenyl)acetaldehyde |

| Structure | Phenyl ring with -CH₂CHO (1), -OCH₃ (2), -NO₂ (4) |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Yellow to pale orange solid/oil (oxidizes readily) |

| Key Reactivity | Nucleophilic addition (C=O), Nitro reduction, Electrophilic aromatic substitution (C5/C6) |

Synthesis of the Precursor

Rationale: Direct formylation of the nitroarene is difficult. The most robust industrial route involves the oxidation of the corresponding toluene derivative.

Protocol A: Oxidation of 4-Nitro-2-methoxytoluene

This method utilizes a "gem-diacetate" protection strategy to prevent over-oxidation to the benzoic acid.

Reagents:

-

Starting Material: 4-Nitro-2-methoxytoluene[1]

-

Oxidant: Chromium Trioxide (CrO₃) (Classical) or hypervalent iodine (Modern)

-

Solvent: Acetic Anhydride (Ac₂O), Acetic Acid (AcOH)

-

Hydrolysis: Sulfuric Acid (H₂SO₄), Water

Step-by-Step Procedure:

-

Diacetate Formation:

-

Dissolve 4-nitro-2-methoxytoluene (1.0 equiv) in a mixture of AcOH and Ac₂O (1:1 v/v).

-

Cool to 0–5°C. Slowly add concentrated H₂SO₄ (0.1 equiv) dropwise.

-

Add CrO₃ (2.8 equiv) in small portions, maintaining temperature <10°C. Caution: Exothermic.

-

Stir at 0°C for 30–60 min until TLC shows consumption of starting material.

-

Pour the reaction mixture onto crushed ice. Filter the resulting solid (the gem-diacetate intermediate). Wash with cold water.

-

-

Hydrolysis to Aldehyde:

-

Suspend the gem-diacetate in a mixture of Water/Ethanol (1:1).

-

Add catalytic H₂SO₄ and heat to reflux for 30 minutes.

-

Cool to room temperature. The aldehyde may precipitate or require extraction with Dichloromethane (DCM).

-

Purification: Recrystallize from Ethanol/Hexane or use immediately due to oxidation sensitivity.

-

Critical Process Parameter (CPP): Temperature control during CrO₃ addition is vital to prevent runaway oxidation to the benzoic acid.

Core Applications & Protocols

Application 1: Synthesis of Substituted Phenethylamines (Reductive Amination)

Context: The resulting amines are precursors to mescaline analogs and isoquinoline alkaloids.

Mechanism: The aldehyde condenses with an amine to form an imine (Schiff base), which is subsequently reduced.

Protocol:

-

Imine Formation:

-

Dissolve 2-(2-Methoxy-4-nitrophenyl)acetaldehyde (1.0 equiv) in Methanol (MeOH).

-

Add the amine (e.g., Methylamine, Benzylamine) (1.1 equiv).

-

Add anhydrous MgSO₄ (2.0 equiv) to sequester water and drive equilibrium. Stir for 2 hours at RT.

-

-

Reduction:

-

Cool to 0°C. Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

-

Alternative: For "one-pot" reductive amination, use Sodium Triacetoxyborohydride (STAB) in DCE.

-

-

Workup: